molecular formula C20H15F6N5O3S B12419555 Xpo1-IN-1

Xpo1-IN-1

Cat. No.: B12419555
M. Wt: 519.4 g/mol
InChI Key: WULLCOQWAPGBSM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XPO1-IN-1 is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by (1E)-3-amino-2-{4-[(methylsulfonyl)amino]phenyl}-3-oxoprop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively. It is an exportin 1 inhibitor. It has a role as an antineoplastic agent, an apoptosis inducer and an exportin 1 inhibitor. It is a member of (trifluoromethyl)benzenes, a member of triazoles, an enamide and a sulfonamide.

Properties

Molecular Formula

C20H15F6N5O3S

Molecular Weight

519.4 g/mol

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide

InChI

InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+

InChI Key

WULLCOQWAPGBSM-CXUHLZMHSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N

Origin of Product

United States

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